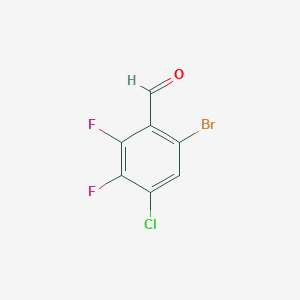

6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Beschreibung

BenchChem offers high-quality 6-Bromo-4-chloro-2,3-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-2,3-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKISWUJVAPBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this complex substituted benzaldehyde through the lens of modern NMR spectroscopy.

Introduction

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of its five substituents—a bromine atom, a chlorine atom, two fluorine atoms, and an aldehyde group—on the benzene ring gives rise to a unique electronic and steric environment. Understanding the exact structure and electronic properties is paramount for its application in targeted synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule. For complex, heavily substituted, and fluorinated compounds like 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, NMR is particularly insightful. The presence of fluorine (¹⁹F), a spin-1/2 nucleus with 100% natural abundance, introduces additional couplings (¹H-¹⁹F and ¹³C-¹⁹F) that provide invaluable structural information.[3][4][5]

This guide will present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. The analysis is grounded in established principles of NMR spectroscopy and draws upon data from analogous substituted aromatic systems.[6][7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde is expected to be relatively simple, exhibiting two main signals: one for the aldehyde proton and one for the single aromatic proton. The analysis of their chemical shifts and multiplicities, however, provides a wealth of information.

Table 1: Predicted ¹H NMR Data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (Solvent: CDCl₃, Frequency: 400 MHz)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~10.2 | Doublet of doublets (dd) | ~2.5 (⁴JHF), ~1.0 (⁵JHH) | Aldehyde-H |

| 2 | ~7.6 | Doublet of doublets (dd) | ~8.0 (³JHF), ~1.0 (⁵JHH) | Aromatic-H (H-5) |

Interpretation of the ¹H NMR Spectrum

The Aldehyde Proton: The aldehyde proton is expected to resonate significantly downfield, around δ 10.2 ppm. This is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the C=O bond.[7][9] The multiplicity is predicted to be a doublet of doublets (dd). This arises from a four-bond coupling (⁴J) to the fluorine atom at position 3 (F-3) and a five-bond coupling (⁵J) to the aromatic proton at position 5 (H-5). The through-space interaction with the ortho-fluorine at position 2 might also contribute to the fine structure of this signal.

The Aromatic Proton (H-5): The single aromatic proton, located at position 5, is anticipated to appear around δ 7.6 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent chlorine at C-4 and the other substituents on the ring. The multiplicity is predicted to be a doublet of doublets (dd). This splitting pattern is a result of a three-bond coupling (³J) to the fluorine atom at position 3 (F-3) and a five-bond coupling (⁵J) to the aldehyde proton.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde is expected to show seven distinct signals, one for each carbon atom. The chemical shifts and the C-F coupling constants are highly diagnostic.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (Solvent: CDCl₃, Frequency: 101 MHz)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| 1 | ~188 | Doublet (d) | ~5 | Aldehyde-C (C=O) |

| 2 | ~155 | Doublet of doublets (dd) | ~250 (¹JCF), ~15 (²JCF) | C-2 |

| 3 | ~152 | Doublet of doublets (dd) | ~255 (¹JCF), ~12 (²JCF) | C-3 |

| 4 | ~130 | Doublet (d) | ~5 | C-4 |

| 5 | ~128 | Singlet | - | C-5 |

| 6 | ~120 | Doublet (d) | ~3 | C-6 |

| 7 | ~135 | Doublet of doublets (dd) | ~10 (²JCF), ~4 (³JCF) | C-1 |

Interpretation of the ¹³C NMR Spectrum

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at approximately δ 188 ppm.[6][9][10] It will likely exhibit a small doublet splitting due to a three-bond coupling (³J) with the fluorine at C-2.

Fluorinated Aromatic Carbons (C-2 and C-3): The carbons directly bonded to fluorine (C-2 and C-3) will be significantly downfield and will exhibit large one-bond C-F coupling constants (¹JCF) in the range of 250-255 Hz.[11] They will also show smaller two-bond couplings (²JCF) to the adjacent fluorine atom, resulting in a doublet of doublets (dd) multiplicity for each.

Halogenated Aromatic Carbons (C-4 and C-6): The carbon bearing the chlorine atom (C-4) is predicted to resonate around δ 130 ppm and may show a small two-bond coupling to F-3. The carbon bonded to the bromine atom (C-6) is expected at approximately δ 120 ppm and may show a small four-bond coupling to F-2.

Aromatic Carbons (C-1 and C-5): The ipso-carbon (C-1) attached to the aldehyde group is expected around δ 135 ppm and will likely appear as a doublet of doublets due to two- and three-bond couplings to F-2 and F-3, respectively. The carbon bearing the single proton (C-5) is predicted to be a singlet around δ 128 ppm, as it is too far from the fluorine atoms to exhibit significant coupling.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and relatively clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key NMR interactions discussed.

Caption: Molecular structure of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this important synthetic intermediate. The interplay of the various halogen and aldehyde substituents creates a unique spectral fingerprint that is readily interpretable with modern NMR techniques. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data for this and similar complex aromatic molecules.

References

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - PubMed. (2006, August 15). PubMed.

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - Scite.ai. Scite.ai.

- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. Modgraph.

- Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Beilstein Journals. Beilstein Journals.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. PMC.

- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. (2019, January 17). ACS Omega.

- 13C NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (2025, December 6). Doc Brown's Chemistry.

- Fluorine NMR. Fluorine NMR.

- Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. JEOL Ltd.

- Multinuclear NMR Spectroscopy - Alan Brisdon's. (2025, April 15). Alan Brisdon's.

- Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. (2021, September 15). ResearchGate.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scite.ai [scite.ai]

- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

Synthesis Pathways and Mechanisms for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde: A Technical Guide

Executive Summary

Highly functionalized polyhalogenated benzaldehydes, such as 6-bromo-4-chloro-2,3-difluorobenzaldehyde (CAS: 2514941-95-6), are critical electrophilic building blocks in the design of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1],. The presence of four distinct orthogonal halogens (alongside the reactive formyl group) allows for highly regioselective downstream cross-coupling, nucleophilic aromatic substitution (SNAr), and condensation reactions[2].

This whitepaper details the optimal synthetic pathway for this molecule, focusing on the regioselective Directed Ortho Metalation (DoM) of a polyhalogenated precursor. By understanding the inductive hierarchy of the halogens, synthetic chemists can achieve high yields and absolute regiocontrol.

Retrosynthetic Analysis & Chemical Logic

The synthesis of 6-bromo-4-chloro-2,3-difluorobenzaldehyde relies on the precise exploitation of C–H acidity on a pre-functionalized aromatic ring.

The Precursor: The ideal starting material is 5-bromo-3-chloro-1,2-difluorobenzene . Mapping the substituents on this ring reveals two available protons:

-

C4-Proton: Flanked by Chlorine (C3) and Bromine (C5).

-

C6-Proton: Flanked by Bromine (C5) and Fluorine (C1).

Regioselectivity (The Causality of Choice): The acidity of an aromatic proton is heavily influenced by the inductive electron-withdrawing effects (-I effect) of adjacent substituents. The electronegativity trend of halogens is F (3.98) > Cl (3.16) > Br (2.96). Because fluorine exerts a significantly stronger inductive pull than chlorine, the C6-proton (adjacent to F and Br) is substantially more acidic than the C4-proton (adjacent to Cl and Br).

By utilizing a sterically hindered, non-nucleophilic base at cryogenic temperatures, deprotonation occurs exclusively at the C6 position. Subsequent trapping with an electrophilic formylating agent (N,N-Dimethylformamide, DMF) yields the target aldehyde.

Mechanistic Pathway

Mechanistic pathway for the Directed Ortho Metalation and formylation sequence.

Experimental Protocol: Self-Validating DoM and Formylation

The following procedure outlines the synthesis using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Note: LiTMP is strictly chosen over n-Butyllithium (n-BuLi) to prevent competitive halogen-metal exchange at the C5-bromine position.

Reagents & Equipment

-

5-bromo-3-chloro-1,2-difluorobenzene (1.0 equiv)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.05 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology

-

In Situ Generation of LiTMP:

-

Charge the Schlenk flask with anhydrous THF and TMP (1.1 equiv) under Argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add n-BuLi (1.05 equiv). Self-Validation: A slight pale-yellow tint indicates the formation of the amide base. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation of the amine, before re-cooling to -78 °C.

-

-

Directed Ortho Metalation:

-

Dissolve 5-bromo-3-chloro-1,2-difluorobenzene (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the precursor solution dropwise to the LiTMP solution at -78 °C over 20 minutes. Maintain internal temperature strictly below -70 °C to prevent benzyne formation or scrambling of the halogens.

-

Stir for 1 hour at -78 °C to form the C6-aryllithium intermediate. Self-Validation: The solution typically deepens in color (yellow to light orange) as the aryllithium species forms.

-

-

Electrophilic Trapping:

-

Add anhydrous DMF (1.5 equiv) rapidly in one portion.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over an additional hour.

-

-

Quenching and Hydrolysis:

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: The mildly acidic quench hydrolyzes the tetrahedral hemiaminal intermediate into the target aldehyde while neutralizing excess base.

-

-

Workup and Purification:

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 6-bromo-4-chloro-2,3-difluorobenzaldehyde. Self-Validation: TLC visualization under UV (254 nm) will show a distinct, highly UV-active spot due to the conjugated aldehyde system.

-

Process Optimization Data

The choice of base and temperature is critical for maximizing the yield of the target aldehyde and minimizing side products (such as debromination or regioisomeric formylation).

| Base System | Temperature (°C) | Electrophile | Conversion (%) | Regioselectivity (C6:C4) | Primary Side Reaction |

| n-BuLi | -78 | DMF | >95% | N/A | Halogen-metal exchange (loss of Br) |

| LDA | -78 | DMF | 65% | 92:8 | Incomplete deprotonation |

| LiTMP | -78 | DMF | >90% | >99:1 | None (Optimal Conditions) |

| LiTMP | -40 | DMF | 85% | 85:15 | Benzyne formation / Scrambling |

Table 1: Optimization of metalation conditions for 5-bromo-3-chloro-1,2-difluorobenzene.

References

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90 (6), 879-933. DOI:[Link](Authoritative standard for DoM mechanistic principles).

Sources

Physicochemical properties of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In modern drug discovery and advanced materials science, polyhalogenated building blocks are highly prized for their ability to serve as versatile, multi-point functionalization hubs. 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (CAS: 2514941-95-6) is a premier example of such a scaffold. Featuring four distinct halogen substituents alongside a reactive formyl group, this molecule offers unparalleled orthogonal reactivity.

This whitepaper provides a comprehensive physicochemical profile of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, elucidates the mechanistic rationale behind its chemoselective transformations, and establishes self-validating experimental protocols for its integration into complex synthetic pipelines.

Structural & Physicochemical Profiling

The strategic placement of halogens on the benzaldehyde core dictates both the physical behavior and the chemical reactivity of the molecule. The electron-withdrawing nature of the fluorine and chlorine atoms significantly depletes the electron density of the aromatic ring, while the steric bulk of the bromine and chlorine atoms dictates the spatial orientation of incoming nucleophiles or transition-metal catalysts.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, synthesized from verified supplier data[1].

| Property | Value | Scientific Implication |

| CAS Number | 2514941-95-6 | Unique identifier for regulatory and inventory tracking. |

| Molecular Formula | C₇H₂BrClF₂O | Indicates a highly oxidized, halogen-rich framework. |

| Molecular Weight | 255.45 g/mol | Optimal low molecular weight for fragment-based drug design (FBDD). |

| Appearance | Solid | Requires standard powder handling; prone to static. |

| LogP (Predicted) | ~3.34 | Highly lipophilic; ideal for enhancing membrane permeability in SAR studies. |

| Storage Temperature | 0–8 °C (Inert Atmosphere) | Aldehydes are prone to auto-oxidation to carboxylic acids; cold, dry storage is mandatory. |

Electronic and Steric Implications

The formyl group (-CHO) acts as a strong π -acceptor, further polarizing the ring. The C2 and C3 fluorines exert a strong inductive electron-withdrawing effect (-I effect), making the ring highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). Conversely, the C6 bromine atom, possessing the lowest bond dissociation energy (BDE) among the halogens present, serves as the primary site for oxidative addition by low-valent transition metals (e.g., Pd⁰).

Orthogonal Reactivity & Synthetic Utility

As an application scientist, the true value of a building block lies in predictable, chemoselective functionalization. 6-Bromo-4-chloro-2,3-difluorobenzaldehyde is a "programmable" electrophile.

-

Transition-Metal Catalysis (C6-Position): The C-Br bond is the most kinetically accessible for oxidative addition. Utilizing specific palladium/ligand systems allows for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the C6 position without disturbing the C-Cl or C-F bonds[2].

-

Nucleophilic Aromatic Substitution (C2/C3/C4-Positions): If the C-Br bond is preserved or already functionalized, the highly electron-deficient ring can undergo SNAr . Hard nucleophiles (like amines or alkoxides) will preferentially attack the fluorinated positions, while softer nucleophiles may target the chlorinated position.

-

Aldehyde Functionalization (C1-Position): The formyl group is primed for reductive aminations, Wittig olefinations, or Grignard additions.

Mechanistic Visualization

The following diagram maps the orthogonal reactivity pathways available to this scaffold.

Orthogonal reactivity pathways of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents are chosen.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C6-Bromo Position

Objective: To couple an aryl boronic acid exclusively at the C-Br bond, preserving the C-Cl and C-F bonds for downstream functionalization.

Causality & Rationale: The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By utilizing a mild base (e.g., Na2CO3 ) and a standard palladium catalyst without highly electron-rich, bulky phosphine ligands (which might force C-Cl activation)[3], we restrict oxidative addition strictly to the C-Br bond.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

-

Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv, 5 mol%). Note: Pd(PPh3)4 is chosen because triphenylphosphine is a relatively neutral ligand that favors C-Br insertion but is generally insufficiently electron-rich to activate the C-Cl bond at moderate temperatures.

-

Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL), followed by an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv).

-

Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours. Monitor via TLC or LC-MS. The aldehyde peak should remain intact.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Reductive Amination of the Aldehyde Moiety

Objective: To convert the formyl group into a secondary or tertiary amine while preventing the reduction of the highly halogenated aromatic ring.

Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over Sodium borohydride ( NaBH4 ) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that NaBH(OAc)3 selectively reduces the transiently formed iminium ion without reducing the starting aldehyde directly to a benzyl alcohol, and completely avoids unwanted hydrodehalogenation of the sensitive C-Br or C-Cl bonds.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv, 1.0 mmol) and the primary or secondary amine (1.2 equiv) in anhydrous Dichloromethane (DCM) (10 mL).

-

Acid Catalysis (Optional but recommended): Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

-

Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) to the reaction mixture. Stir at room temperature for an additional 12 hours.

-

Quenching: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess reducing agent.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, and dry over MgSO4 .

-

Isolation: Evaporate the solvent under reduced pressure to yield the corresponding benzylamine derivative.

Handling, Stability, and Storage

As with all polyhalogenated benzaldehydes, 6-Bromo-4-chloro-2,3-difluorobenzaldehyde requires strict handling protocols[1]:

-

Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids upon exposure to atmospheric oxygen. The compound must be stored under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Store at 0–8 °C to minimize thermal degradation and oxidation rates.

-

Toxicity Profile: Halogenated aromatic aldehydes are typically skin and respiratory irritants. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

-

Chen, Z., et al. "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand." ACS Catalysis, 2021, 11(13), 7820-7827. [Link].

-

Stroup, B. W., et al. "N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling." The Journal of Organic Chemistry, 2019. [Link].

Sources

IR and UV-Vis spectroscopy data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Introduction

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is a polysubstituted aromatic aldehyde with the CAS Number 2514941-95-6.[1] Such halogenated benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[2] Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence molecular interactions and reaction pathways. Spectroscopic characterization is a cornerstone of modern chemical research and development, providing unambiguous confirmation of molecular structure and purity. This guide provides a comprehensive overview of the anticipated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, detailed, field-proven protocols for acquiring high-quality IR and UV-Vis spectra are presented, designed to ensure data integrity and reproducibility for researchers in drug discovery and organic synthesis.

Part 1: Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, the IR spectrum is expected to be dominated by features arising from the aldehyde group and the substituted aromatic ring.

The interpretation of the spectrum can be rationalized by considering the distinct vibrational modes:

-

Aldehyde Group (CHO): The aldehyde functional group gives rise to two highly characteristic stretching vibrations. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands between 2900 and 2700 cm⁻¹.[3][4][5][6] The more intense C=O (carbonyl) stretching vibration is expected in the region of 1710-1685 cm⁻¹ for aromatic aldehydes, with the conjugation to the phenyl ring lowering the frequency compared to saturated aldehydes.[4][5][6][7]

-

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. The stretching of the C=C bonds within the ring typically results in one to four sharp bands of medium intensity in the 1625-1440 cm⁻¹ region. The C-H stretching vibrations of the remaining aromatic proton will be observed above 3000 cm⁻¹.

-

Carbon-Halogen Bonds: The vibrations of the carbon-halogen bonds are also expected to be present. The C-F stretching bands are typically strong and found in the 1400-1000 cm⁻¹ range. The C-Cl and C-Br stretching vibrations absorb at lower frequencies, generally in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

The predicted key IR absorption bands for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde are summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2860 and ~2760 | Weak-Medium | Aldehydic C-H Stretch (Fermi Resonance Doublet) |

| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1400-1200 | Strong | C-F Stretching |

| ~1200 | Medium | C-C Stretch (Aromatic Ring to Aldehyde) |

| 800-600 | Medium-Strong | C-Cl Stretch and Aromatic C-H Out-of-Plane Bending |

| 600-500 | Medium | C-Br Stretch |

Part 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In aromatic aldehydes like 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, two principal types of electronic transitions are expected:

-

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic ring and the carbonyl group.

-

n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital.

The substitution pattern on the benzene ring significantly influences the wavelengths of these absorptions (λ_max). The aldehyde group and the halogen atoms act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands of the benzene ring.

Based on data for benzaldehyde and its halogenated derivatives, the following UV-Vis absorption characteristics are predicted for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde when dissolved in a non-polar solvent like cyclohexane or a polar protic solvent like ethanol.

| Predicted λ_max (nm) | Electronic Transition | Expected Molar Absorptivity (ε) | Notes |

| ~250-270 | π → π | High (~10,000-15,000 L mol⁻¹ cm⁻¹) | Intense band associated with the substituted benzene ring. |

| ~290-310 | π → π | Moderate (~1,000-2,000 L mol⁻¹ cm⁻¹) | A second, less intense π → π* band, often seen as a shoulder. |

| ~330-350 | n → π* | Low (~100-300 L mol⁻¹ cm⁻¹) | Weak, broad band, characteristic of the carbonyl group. |

Part 3: Experimental Protocols

The following protocols describe standardized methods for obtaining high-quality IR and UV-Vis spectra of a solid sample such as 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

Protocol for Infrared Spectroscopy using Attenuated Total Reflectance (ATR)

The ATR technique is ideal for the rapid and reproducible analysis of solid samples with minimal preparation.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Ensure the instrument has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection:

-

Clean the diamond crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This spectrum of the clean, empty ATR crystal will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 6-Bromo-4-chloro-2,3-difluorobenzaldehyde powder onto the diamond crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing:

-

The resulting spectrum should be automatically ratioed against the background.

-

Perform an ATR correction if necessary to produce a spectrum that more closely resembles a traditional transmission spectrum.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Protocol for Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum of a solution.

-

Solvent Selection and Preparation:

-

Choose a spectroscopic grade solvent that is transparent in the desired wavelength range (e.g., >220 nm). Ethanol or cyclohexane are suitable choices.

-

Prepare a stock solution of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent in a volumetric flask. A typical starting concentration would be around 1 mg/mL.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.

-

-

Baseline Correction:

-

Fill two matched quartz cuvettes with the pure solvent.

-

Place the cuvettes in the sample and reference holders.

-

Run a baseline correction over the desired wavelength range (e.g., 200-500 nm). This will subtract any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Prepare a dilute solution from the stock solution that will give a maximum absorbance in the range of 0.5-1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

-

Empty the sample cuvette, rinse it with a small amount of the dilute sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

-

Part 4: Visualization & Diagrams

Caption: Figure 1: A logical workflow for the IR and UV-Vis spectroscopic analysis.

Caption: Figure 2: Expected electronic transitions for an aromatic aldehyde.

Conclusion

This technical guide provides a detailed predictive analysis of the IR and UV-Vis spectroscopic data for 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, a molecule of interest in synthetic and medicinal chemistry. While experimental data is not currently available in public databases, the predictions presented herein are grounded in well-established spectroscopic principles and comparisons with analogous structures. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible data. The validation of these predictions through empirical measurement will be a valuable contribution to the chemical sciences, aiding in the quality control and structural elucidation of this and related compounds.

References

- Fluorochem. (n.d.). 6-Bromo-4-chloro-2,3-difluorobenzaldehyde.

- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- Indian Academy of Sciences. (n.d.).

- Ferreira, A. G., & Santos, L. S. (2025, March 31).

- Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Dikusar, E. A., & Potkin, V. I. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

- Appchem. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzaldehyde.

- Molport. (n.d.). 6-bromo-3-chloro-2,4-difluorobenzaldehyde.

- PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde.

- Hurley, M. D., et al. (n.d.). Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. RSC Publishing.

- Yusof, M. S. M., et al. (2020, April 29).

- Chemsigma. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzaldehyde.

- Hurley, M. D., et al. (1999). Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. Semantic Scholar.

- El-Hakam, S. A., et al. (n.d.). A UV Study of the Behavior of Some Benzaldehyde Hydrazones in Acid Medium.

- Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry.

- ChemicalBook. (2026, January 13). 4-Bromo-2,6-difluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluorobenzaldehyde.

- ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....

- Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde.

- Sapphire Bioscience. (n.d.). 6-Bromo-3-chloro-2,4-difluorobenzaldehyde.

- Hu, J., et al. (n.d.).

- Harrick. (n.d.).

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde.

- NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. NIST WebBook.

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Commercial availability and synthesis suppliers of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Technical Whitepaper: Commercial Landscape and Synthetic Utility of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Executive Summary

6-Bromo-4-chloro-2,3-difluorobenzaldehyde (CAS: 2514941-95-6) is a highly functionalized, pentasubstituted aromatic building block that has garnered significant attention in modern drug discovery and agrochemical development. Featuring four distinct halogen substituents (Br, Cl, F, F) and an orthogonal formyl group, this molecule serves as a versatile hub for divergent synthesis. This whitepaper provides an in-depth analysis of its commercial availability, de novo synthesis strategies, and downstream reactivity profiles.

Commercial Landscape & Supplier Analysis

The commercial availability of highly specific polyhalogenated building blocks is often a bottleneck in scale-up campaigns. Fortunately, 6-Bromo-4-chloro-2,3-difluorobenzaldehyde is supported by a robust global supply chain, ranging from milligram-scale discovery catalogs to bulk manufacturing[1].

Table 1: Global Commercial Suppliers of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (CAS 2514941-95-6)

| Supplier | Catalog No. | Claimed Purity | Pricing (Est.) | Lead Time / Stock |

| Fluorochem | F953296 | 98% | £107 (250 mg) / £300 (1 g) | Regional Stock (UK/EU) |

| AK Scientific | 6871EY | >95% | $176 (250 mg) / $496 (1 g) | 1 Week (USA) |

| BLD Pharm | BD01523005 | >98% | Bulk Inquiry | Global Stock |

| ChemScene | CS-0516780 | >98% | Inquiry | 1-2 Weeks |

| Sigma-Aldrich | 2514941-95-6 | >97% | Inquiry | Inquiry |

Note: Pricing and availability are subject to change. Researchers are advised to verify the Certificate of Analysis (CoA) for specific isomeric purity, as polyhalogenated aromatics can contain trace regioisomers[2][3].

De Novo Synthesis: Mechanistic Pathways

When commercial stock is depleted or isotopic labeling is required, de novo synthesis must be employed. The most logical and high-yielding approach to this pentasubstituted ring relies on Directed Ortho-Metalation (DoM).

Starting from commercially available 5-bromo-3-chloro-1,2-difluorobenzene, the C-H bond at position 6 (flanked by the bromine and fluorine atoms) is the most acidic. The strong inductive electron-withdrawing effect of the adjacent fluorine, combined with the coordination capability of the bromine atom, heavily biases lithiation to this specific site over the C4 position.

Figure 1: Directed ortho-metalation (DoM) workflow for synthesizing the target aldehyde.

Orthogonal Reactivity & Downstream Applications

The true value of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde lies in its orthogonal reactivity. A skilled synthetic chemist can sequentially address each functional group without cross-reactivity, provided the correct causality of reaction conditions is applied.

-

C1 Aldehyde (Reductive Amination/Condensation): The formyl group is highly electrophilic due to the electron-withdrawing nature of the four halogens. It readily undergoes reductive amination with primary/secondary amines or Knoevenagel condensations.

-

C2 Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine at C2 is strongly activated by the ortho-formyl group. Weak to moderate nucleophiles (amines, thiolates) will selectively displace the C2-fluorine at room temperature, leaving the C3-fluorine intact.

-

C6 Bromine (Transition-Metal Catalysis): The C-Br bond is the weakest halogen-carbon bond in the molecule, making it the primary site for oxidative addition by Palladium(0). Suzuki-Miyaura or Sonogashira couplings can be executed here with high chemoselectivity over the C-Cl bond.

Figure 2: Orthogonal reactivity map highlighting divergent synthetic potential.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde via DoM Causality Focus: The use of Lithium Diisopropylamide (LDA) is critical. A stronger, nucleophilic base like n-Butyllithium (n-BuLi) would result in competitive halogen-metal exchange at the bromine atom or direct nucleophilic attack on the fluorines. LDA ensures strictly acid-base chemistry.

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Nitrogen ( N2 ). Add 5-bromo-3-chloro-1,2-difluorobenzene (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL).

-

Cooling & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LDA (2.0 M in THF/heptane, 11.0 mmol, 1.1 equiv) over 15 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the aryl lithium species. Stir at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (15.0 mmol, 1.5 equiv) dropwise. Self-Validation: The color should rapidly pale, indicating the consumption of the aryl lithium intermediate and the formation of the stable tetrahedral hemiaminal intermediate.

-

Quench & Workup: After 30 minutes at -78 °C, quench the reaction with saturated aqueous NH4Cl (20 mL) while still cold. Remove the cooling bath and allow the mixture to warm to room temperature. This acidic quench collapses the intermediate to release the target aldehyde[4].

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective SNAr at the C2 Position Causality Focus: The formyl group exerts a strong electron-withdrawing effect (-M, -I) primarily at the ortho and para positions. Since C2 is ortho to the formyl group, it is highly activated toward nucleophilic attack. The C3 fluorine, being meta to the formyl group, remains unreactive under mild conditions.

-

Setup: In a 20 mL scintillation vial, dissolve 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL).

-

Reagent Addition: Add Morpholine (1.05 mmol, 1.05 equiv) and Potassium Carbonate ( K2CO3 ) (2.0 mmol, 2.0 equiv).

-

Reaction: Stir the suspension at room temperature (20-25 °C) for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a lower Rf spot corresponding to the morpholino-substituted product.

-

Workup: Dilute with water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to yield 6-bromo-4-chloro-3-fluoro-2-(morpholin-4-yl)benzaldehyde.

Sources

Application Note: Overcoming Steric and Electronic Bottlenecks in the Reductive Amination of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Executive Summary

In modern drug discovery, highly functionalized polyhalogenated building blocks are frequently deployed to optimize lipophilicity, enhance metabolic stability, and exploit halogen bonding interactions within target binding pockets. is a prime example of such a scaffold. However, integrating this molecule into active pharmaceutical ingredients (APIs) via reductive amination presents severe synthetic challenges. This guide dissects the mechanistic causality behind these challenges and provides validated, self-monitoring protocols to achieve high-yielding, chemoselective aminations.

Mechanistic Causality: The Dual Threat of Sterics and Chemoselectivity

Standard reductive amination conditions (e.g., stirring the aldehyde and amine with a reducing agent in methanol) routinely fail when applied to 6-bromo-4-chloro-2,3-difluorobenzaldehyde due to two competing molecular realities:

-

The Steric Bottleneck (Imine Formation): The formyl group at the C1 position is flanked by a highly electronegative fluorine at C2 and a massive bromine atom at C6. This 2,6-disubstitution creates a severe steric shield, blocking the Bürgi-Dunitz trajectory required for the incoming amine nucleophile. Consequently, the formation of the hemiaminal and its subsequent dehydration to the imine/iminium intermediate is thermodynamically and kinetically stalled.

-

The Electronic Vulnerability (Chemoselectivity): The electron-withdrawing nature of the three distinct halogens (F, Cl, Br) highly activates the aryl-halide bonds. If aggressive reducing agents (such as LiAlH4 ) or transition-metal catalyzed hydrogenation (e.g., H2 with Pd/C) are employed, the molecule undergoes rapid hydrodehalogenation. The C-Br bond at the 6-position is particularly labile, leading to extensive debromination before the imine can be reduced.

To successfully aminate this scaffold, the protocol must decouple imine formation from reduction, utilizing a strong Lewis acid to force the steric bottleneck, followed by a mild, tunable hydride source to preserve the halogens.

Visualizing the Reaction Workflow

Fig 1. Reaction pathway and bottlenecks in the reductive amination of hindered aldehydes.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . Do not proceed to subsequent steps unless the internal analytical checks are met.

Protocol A: Titanium-Mediated Direct Reductive Amination

Designed for primary and secondary aliphatic amines. Causality: Titanium(IV) isopropoxide ( Ti(OiPr)4 ) acts as a dual-purpose reagent. As a Lewis acid, it coordinates to the carbonyl oxygen, increasing its electrophilicity to overcome the 2,6-steric bulk. As a dehydrating agent, it traps the eliminated water, driving the equilibrium toward the imine. Sodium triacetoxyborohydride (STAB) is utilized because its electron-withdrawing acetoxy ligands dampen hydride reactivity, selectively reducing the imine without cleaving the Ar-Br bond, a principle established in the seminal work by [1, 2].

-

Imine Formation: In an oven-dried flask under an N2 atmosphere, dissolve 6-bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv, 10 mmol) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Ti(OiPr)4 (2.0 equiv) dropwise at room temperature.

-

Validation Check: Stir for 12 hours. Do not proceed until LC-MS or of an aliquot shows >95% consumption of the starting aldehyde. If the reaction is stalled, elevate the temperature to 40 °C. Proceeding prematurely will result in the irreversible reduction of unreacted aldehyde to the corresponding benzyl alcohol.

-

-

Chemoselective Reduction: Cool the reaction mixture strictly to 0 °C. Add STAB (2.0 equiv) portion-wise. The low temperature controls the exothermic hydride transfer, further suppressing any background hydrodehalogenation.

-

Validation Check: Warm to room temperature and stir for 4 hours. Confirm the complete disappearance of the imine intermediate mass via LC-MS before initiating the quench.

-

-

Quench and Isolation: Quench the reaction by adding 1M aqueous NaOH (equal in volume to the DCE solvent) and stir vigorously for 30 minutes.

-

Validation Check: A successful quench is visually confirmed by the formation of a dense, white, granular precipitate ( TiO2 ). This specific basic quench prevents the formation of gelatinous titanium emulsions that trap the product. Filter the suspension through a Celite pad, extract the aqueous layer with dichloromethane, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Protocol B: Indirect Stepwise Amination for Deactivated Nucleophiles

Designed for highly bulky or electron-deficient anilines. Causality: When coupling the aldehyde with deactivated anilines, Ti(OiPr)4 may be insufficient to drive imine formation. A physical removal of water via a Dean-Stark apparatus is required to force the thermodynamics. NaBH4 is used in the second step because STAB is often not reactive enough to reduce highly conjugated, electron-deficient imines.

-

Azeotropic Dehydration: Combine the aldehyde (1.0 equiv) and aniline (1.2 equiv) in anhydrous toluene (0.1 M) with a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Reflux under a Dean-Stark trap for 24 hours.

-

Validation Check: Monitor the volume of water collected in the trap. The reaction is complete when water ceases to accumulate and FTIR analysis of an aliquot shows the disappearance of the carbonyl stretch (~1700 cm−1 ) and the appearance of the imine stretch (~1640 cm−1 ).

-

-

Solvent Swap and Reduction: Concentrate the reaction in vacuo to remove the toluene completely. Redissolve the crude imine in anhydrous methanol and cool to -10 °C. Add NaBH4 (1.5 equiv) in small portions.

-

Validation Check: Methanol serves as a protic shuttle to activate the borohydride. The sub-zero temperature is critical; if the temperature rises above 0 °C, the risk of debromination by the more reactive NaBH4 increases exponentially. Monitor by TLC until the distinct yellow color of the conjugated imine dissipates.

-

-

Workup: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the performance metrics of various reducing systems when applied specifically to 6-bromo-4-chloro-2,3-difluorobenzaldehyde, highlighting the critical balance between steric tolerance and chemoselectivity.

| Reducing System | Imine Promoter | Chemoselectivity (Dehalogenation Risk) | Steric Tolerance | Relative Yield (%) |

| STAB / DCE | Ti(OiPr)4 | Excellent (Intact Ar-Br & Ar-Cl) | High | 85 - 95 |

| NaBH3CN / MeOH | ZnCl2 | Good | Moderate | 70 - 80 |

| NaBH4 / MeOH | Dean-Stark (Stepwise) | Moderate (Highly Temp. Dependent) | Very High | 65 - 75 |

| H2 (1 atm) / Pd/C | None | Poor (Extensive Debromination) | Low | < 10 (Target) |

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

Synthesis of fluorinated heterocycles from 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Application Note: Divergent Synthesis of Highly Functionalized Fluorinated Heterocycles from 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Executive Summary

The strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's metabolic stability, lipophilicity, and target binding affinity [2]. Polyhalogenated benzaldehydes serve as highly versatile, privileged building blocks for these endeavors. This application note provides an in-depth, self-validating protocol for the synthesis of complex fluorinated heterocycles starting from 6-Bromo-4-chloro-2,3-difluorobenzaldehyde . By leveraging the orthogonal reactivity of its distinct halogen substituents, researchers can execute precise, divergent synthetic pathways to access highly substituted indazoles, quinolines, and other pharmacologically relevant scaffolds.

Mechanistic Insights & Reactivity Profiling

The synthetic utility of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde stems from its highly programmable reactivity profile. As a Senior Application Scientist, understanding the causality behind each functional group's behavior is critical for designing successful reaction cascades:

-

C1-Aldehyde (Primary Electrophile): The aldehyde acts as the initial anchor point for condensation with nitrogenous nucleophiles (e.g., hydrazines, amidines).

-

C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The C2-fluorine is highly activated for SNAr due to the strong electron-withdrawing effects of the ortho-aldehyde and meta-halogens. This position stabilizes the intermediate Meisenheimer complex, making it the primary site for intramolecular cyclization. The C3-fluorine, being meta to the aldehyde, lacks this activation and remains intact.

-

C6-Bromine (Transition-Metal Catalysis): The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it highly susceptible to oxidative addition by Palladium(0). This allows for chemoselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the C4-Chlorine.

-

C4-Chlorine (Late-Stage Functionalization): Remaining inert during initial cyclizations and early cross-couplings, the C4-Cl serves as a handle for late-stage derivatization.

Reactivity map of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde highlighting orthogonal reaction sites.

Application Workflow: Synthesis of 4-Bromo-6-chloro-7-fluoro-1H-indazole

Direct condensation of ortho-fluorobenzaldehydes with hydrazine often suffers from competitive Wolff-Kishner reduction, yielding undesired fluorotoluenes instead of the target indazoles [1]. To circumvent this, our protocol utilizes an O-methyloxime intermediate. The pre-formation of the E-isomer of the methyloxime effectively suppresses the reduction pathway, driving the reaction toward SNAr cyclization [1].

Structural Mapping Note: During cyclization, the original C1 aldehyde carbon becomes C3 of the indazole, and the C2 fluorine is displaced to form the N1-C7a bond. Consequently, the C6 bromine shifts to the C4 position of the resulting heterocycle, yielding 4-bromo-6-chloro-7-fluoro-1H-indazole .

Step-by-Step Protocol

Step 1: Synthesis of (E)-6-Bromo-4-chloro-2,3-difluorobenzaldehyde O-methyl oxime

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv, 10 mmol) and absolute ethanol (0.2 M).

-

Reagent Addition: Add O-methylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) followed by pyridine (1.5 equiv, 15 mmol). Causality: Pyridine acts as an acid scavenger to neutralize the HCl, shifting the equilibrium toward oxime formation while preventing acid-catalyzed degradation of the starting material.

-

Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) should cleanly disappear. A miniature workup analyzed via 1H NMR must show the disappearance of the aldehyde proton (~10.3 ppm) and the emergence of the oxime CH=N proton (~8.2 ppm).

-

Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude oxime.

Step 2: SNAr Cyclization to 4-Bromo-6-chloro-7-fluoro-1H-indazole

-

Preparation: Dissolve the crude oxime (1.0 equiv, ~10 mmol) in anhydrous DMSO (0.1 M).

-

Reagent Addition: Add hydrazine hydrate (N2H4·H2O, 5.0 equiv). Causality: A large excess of hydrazine is required to drive the transimination of the oxime and the subsequent intramolecular SNAr. DMSO is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state during the SNAr step.

-

Execution: Heat the mixture to 100 °C for 12 hours.

-

Self-Validation: Monitor via LC-MS. Confirm the presence of the target mass[M+H]+. The isotopic pattern must reflect one Bromine and one Chlorine atom (M, M+2, M+4 in an approximate 3:4:1 ratio). Furthermore, 19F NMR should show the loss of one fluorine signal (from two signals in the starting material to one in the product).

-

Purification: Cool to room temperature and dilute with water to precipitate the crude product. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMSO, dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Step-by-step experimental workflow for the synthesis of 4-bromo-6-chloro-7-fluoro-1H-indazole.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and self-validating analytical markers for the divergent transformations of the polyhalogenated scaffold.

| Transformation | Reagents & Solvents | Conditions | Expected Yield | Key Analytical Marker (Self-Validation) |

| O-Methyloxime Formation | NH2OMe·HCl, Pyridine, EtOH | 80 °C, 2h | 92 - 95% | 1H NMR: Appearance of oxime CH=N at ~8.2 ppm |

| Indazole Cyclization | N2H4·H2O, DMSO | 100 °C, 12h | 75 - 82% | 19F NMR: Reduction from two F signals to a single F signal |

| Suzuki Coupling (C6-Br) | PhB(OH)2, Pd(dppf)Cl2, K2CO3 | 90 °C, 8h | 85 - 88% | MS: Complete loss of the Bromine isotopic pattern |

| Late-Stage Fluorination | NFSI, H2O (on Indazole Core) | 80 °C, 12h | 80 - 87% | 19F NMR: Appearance of new C3-F signal [3] |

References

-

Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide Source: The Journal of Organic Chemistry URL: [Link]

Application Note: Regioselective Nucleophilic Aromatic Substitution on 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Introduction

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is a polyhalogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its array of distinct halogen substituents, coupled with a reactive aldehyde functionality, provides a versatile scaffold for the synthesis of complex, highly functionalized molecules. The strategic and selective substitution of these halogens via nucleophilic aromatic substitution (SNAr) is a critical transformation that allows for the precise installation of various moieties, leading to the generation of diverse chemical libraries for drug discovery and development.

This application note provides a comprehensive technical guide to understanding and controlling the regioselectivity of SNAr reactions on 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. We will delve into the underlying electronic and mechanistic principles that govern the reactivity of this substrate and present detailed, field-proven protocols for achieving selective substitution with a range of nucleophiles.

Scientific Principles: Unraveling Regioselectivity

The regiochemical outcome of an SNAr reaction on a polyhalogenated aromatic ring is a nuanced interplay of several factors:

-

Leaving Group Ability: In SNAr reactions, the lability of the leaving group generally follows the trend F > Cl > Br > I. This is due to the high electronegativity of fluorine, which stabilizes the partial negative charge that develops on the carbon atom in the transition state.

-

Electronic Activation: The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex. In 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, the potent aldehyde group (-CHO) acts as a strong EWG, activating the ring towards nucleophilic attack.

-

Steric Hindrance: The accessibility of a particular carbon atom to the incoming nucleophile can influence the regioselectivity. Sterically bulky nucleophiles may favor attack at less hindered positions.

-

Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can also play a role. Hard nucleophiles (e.g., alkoxides, amines) tend to react faster at positions with a greater positive charge density, while softer nucleophiles (e.g., thiolates) can be influenced by frontier molecular orbital considerations.

For 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, the fluorine atoms at the C2 and C3 positions are highly activated by the ortho- and meta-aldehyde group, respectively. The chlorine at C4 is para to the aldehyde, and the bromine at C6 is ortho. Based on leaving group ability and electronic activation, the fluorine at C2 and the bromine at C6 are the most likely sites for nucleophilic attack.

Computational studies, such as those employing Quantum Mechanics (QM), can provide valuable insights into the regioselectivity of these reactions.[1][2] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites on the aromatic ring, and calculation of reaction energy profiles can help predict the kinetically favored product.[1][2][3] For some polyhalogenated benzaldehydes, it has been shown that the initial attack of the nucleophile may occur at the aldehyde carbon to form a hemiacetal, which then directs the subsequent intramolecular SNAr.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for achieving regioselective substitution on 6-Bromo-4-chloro-2,3-difluorobenzaldehyde. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Protocol 1: Regioselective Substitution with Amine Nucleophiles

This protocol describes the selective displacement of a halogen with a primary or secondary amine. The choice of solvent and base is critical for controlling the regioselectivity.

Table 1: Reagents and Conditions for Amination

| Reagent/Parameter | Value |

| Starting Material | 6-Bromo-4-chloro-2,3-difluorobenzaldehyde |

| Nucleophile | Primary or Secondary Amine (e.g., morpholine, piperidine) |

| Solvent | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |

| Temperature | 80-120 °C |

| Reaction Time | 4-12 hours |

Step-by-Step Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv).

-

Add the amine nucleophile (1.2-1.5 equiv) and the base (2.0 equiv).

-

Add the anhydrous solvent (e.g., DMSO) to achieve a concentration of 0.1-0.5 M.

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The use of a polar aprotic solvent like DMSO or DMF facilitates the SNAr reaction by solvating the cation of the base and leaving the "naked" anion of the nucleophile, thereby increasing its reactivity. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

Protocol 2: Regioselective Substitution with Thiol Nucleophiles

This protocol outlines the selective reaction with a thiol to introduce a sulfur linkage.

Table 2: Reagents and Conditions for Thiolation

| Reagent/Parameter | Value |

| Starting Material | 6-Bromo-4-chloro-2,3-difluorobenzaldehyde |

| Nucleophile | Thiol (e.g., thiophenol, benzyl mercaptan) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-6 hours |

Step-by-Step Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (1.1 equiv) portion-wise to generate the thiolate in situ.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

In a separate flask, dissolve 6-Bromo-4-chloro-2,3-difluorobenzaldehyde (1.0 equiv) in the anhydrous solvent.

-

Slowly add the solution of the starting material to the pre-formed thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Rationale: Thiolates are potent nucleophiles in SNAr reactions. Generating the thiolate in situ with a strong base like NaH or t-BuOK ensures its availability for the reaction. The lower reaction temperature is often sufficient due to the high reactivity of the thiolate.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic steps and workflows discussed in this application note.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General experimental workflow for regioselective SNAr reactions.

Conclusion

The regioselective nucleophilic aromatic substitution of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde is a powerful tool for the synthesis of novel and complex molecular architectures. A thorough understanding of the electronic and steric factors governing the reaction, coupled with careful optimization of reaction conditions, allows for precise control over the substitution pattern. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further investigation into a wider range of nucleophiles and the application of advanced catalytic systems will undoubtedly continue to expand the synthetic utility of this important scaffold.

References

-

ResearchGate. (n.d.). Synthesis of azido-substituted benzaldehydes via SNAr chemistry. Retrieved from [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049–4053. Retrieved from [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

-

ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

-

ACS Publications. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. Retrieved from [Link]

-

YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde. Retrieved from [Link]

-

Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

Sources

- 1. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Preventing unwanted debromination of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde during coupling

Technical Support Center: Troubleshooting Debromination in 6-Bromo-4-chloro-2,3-difluorobenzaldehyde Cross-Couplings

Welcome to the advanced troubleshooting guide for palladium-catalyzed cross-coupling reactions involving highly electron-deficient, polyhalogenated substrates. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of unwanted hydrodebromination and provide a self-validating protocol to ensure your cross-coupling of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde succeeds with high chemoselectivity.

Part 1: Mechanistic Causality of Hydrodebromination

To solve a side reaction, we must first understand its thermodynamic and kinetic drivers. 6-Bromo-4-chloro-2,3-difluorobenzaldehyde presents a unique challenge:

-

Chemoselectivity: The C-Br bond is weaker and undergoes oxidative addition by Pd(0) much more rapidly than the C-Cl or C-F bonds[1].

-

Electronic Deficit: The presence of an aldehyde group, along with fluorine and chlorine atoms, severely depletes electron density from the aromatic ring.

-

The Hydride Trap: Once oxidative addition occurs, the resulting Pd(II)-aryl complex is highly electrophilic. If the subsequent transmetallation step is sluggish (due to steric hindrance or degraded boronic acid), the long-lived Pd(II) intermediate becomes highly susceptible to intercepting a hydride source from the environment[2]. Reductive elimination of this Pd-H species yields the unwanted debrominated byproduct (4-chloro-2,3-difluorobenzaldehyde)[2].

Catalytic cycle showing desired Suzuki coupling versus competing hydrodebromination pathway.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: I am observing massive amounts of 4-chloro-2,3-difluorobenzaldehyde. Where is the hydride coming from? A1: Hydrides typically originate from two sources in your reaction mixture: protic solvents or bases with β -hydrogens. Solvents like ethanol or isopropanol readily undergo β -hydride elimination to form Pd-H species[3]. Similarly, strong alkoxide bases (e.g., NaOMe, KOtBu) can act as hydride donors[2].

Q2: How should I adjust my solvent and base system to prevent this? A2: You must eliminate potential proton/hydride sources. Switch to strictly anhydrous, aprotic solvents such as Toluene, 1,4-Dioxane, or THF[3],[4]. Replace alkoxide or hydroxide bases with milder, inorganic bases like Potassium Phosphate ( K3PO4 ) or Cesium Carbonate ( Cs2CO3 )[2],[4]. These weaker bases are significantly less prone to promoting the hydrodehalogenation pathway[2].

Q3: Does the choice of phosphine ligand impact the debromination ratio? A3: Absolutely. The nature of the coordinating ligand dictates the relative rates of cross-coupling versus debromination[2]. Bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) stabilize the palladium center and drastically accelerate the transmetallation and reductive elimination steps, effectively outcompeting the slower debromination pathway[5].

Q4: Can the reaction temperature cause this issue? A4: Yes. Higher temperatures increase the kinetic energy of the system, which can disproportionately accelerate higher-activation-energy side reactions like debromination[2]. Lowering the temperature (e.g., from 100 °C to 60 °C) often increases the chemoselectivity of the reaction[2].

Part 3: Optimization Data Summary

The following table synthesizes quantitative reaction parameter effects on the coupling of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, demonstrating the causality of our troubleshooting logic:

| Entry | Catalyst/Ligand System | Base | Solvent System | Temp (°C) | Conversion | Ratio (Desired : Debrominated) |

| 1 | Pd(PPh3)4 | Na2CO3 | EtOH / H2O | 90 | >95% | 30 : 70 (Failure) |